Kinesore

説明

Structure

3D Structure

特性

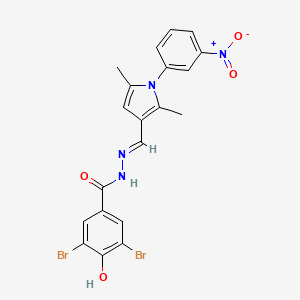

IUPAC Name |

3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCMEGLYHBMAR-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kinesore: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Kinesore, a small-molecule modulator of the kinesin-1 motor protein. The information is compiled for professionals in research and drug development, with a focus on the molecular interactions, cellular effects, and the experimental basis for these findings.

Executive Summary

This compound is a cell-permeable small molecule that uniquely activates the function of the kinesin-1 motor protein in regulating microtubule dynamics.[1] Paradoxically, it achieves this by inhibiting the interaction between the kinesin-1 light chain (KLC) and its cargo adaptors in vitro.[1][2] In a cellular context, this compound acts as a "cargo-mimetic," triggering a conformational change in kinesin-1 that relieves its auto-inhibited state. This activation leads to a dramatic, kinesin-1-dependent remodeling of the cellular microtubule network, characterized by the formation of extensive loops and bundles. This compound serves as a critical research tool for understanding the regulation of kinesin-1 and the dynamics of the microtubule cytoskeleton.

Molecular Mechanism of Action

The prevailing model for this compound's action is centered on its ability to modulate the conformational state of the kinesin-1 motor complex.

-

Target: this compound directly engages the cargo-binding tetratricopeptide repeat (TPR) domain of the Kinesin Light Chain (KLC) subunits of the kinesin-1 heterotetramer.

-

In Vitro Inhibition: this compound inhibits the binding of cargo adaptor proteins, such as SifA and Kinesin Interacting Protein (SKIP), to the KLC2 subunit. This was the basis for its discovery.

-

Cellular Activation (Cargo-Mimetic Action): In the absence of cargo, kinesin-1 exists in a compact, auto-inhibited conformation where the motor domains of the Kinesin Heavy Chains (KHC) are folded back and interact with the tail domains, preventing ATP hydrolysis and microtubule binding. This compound, by binding to the KLC's cargo-binding domain, mimics the effect of cargo engagement.

-

Conformational Switching: This "cargo-mimetic" binding induces a conformational change in the KLC. This change is transmitted to the KHC, destabilizing the auto-inhibited state and releasing the motor domains.

-

Activation of Motor Function: The now-active kinesin-1 motors can engage with and translocate along microtubules. This leads to an increase in microtubule bundling and sliding, resulting in the characteristic large-scale reorganization of the microtubule network.

Caption: this compound binds to the KLC, releasing Kinesin-1 auto-inhibition and promoting motor activity.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding this compound's activity from published studies.

| Parameter | Value | Assay Type / Context | Reference |

| Cellular Potency | |||

| Effective Concentration | 25 - 50 µM | Microtubule network remodeling in HeLa & other cells | |

| Phenotype Penetrance | 95 ± 2.4% of cells show phenotype | At 50 µM concentration for 1 hour | |

| No-Effect Concentration | ≤ 12.5 µM | Little to no effect on microtubule network | |

| Biochemical Activity | |||

| SKIP-KLC2 Binding IC50 | ~12.5 µM | In vitro GST pull-down assay | |

| Binding Elimination | 25 µM | Complete elimination of detectable SKIP-KLC2 binding | |

| Biophysical Effect | |||

| KLC Conformational Change | FRET reduction (4.04 ± 0.49%) | In-cell FRET biosensor assay at 50 µM |

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of biochemical, biophysical, and cell-based assays.

-

Objective: To determine if this compound directly inhibits the interaction between the KLC2 subunit and its cargo adaptor, SKIP.

-

Methodology: A Fluorescence Polarization (FP) assay was utilized.

-

Reagents: Purified recombinant KLC2 tetratricopeptide repeat (TPR) domain (aiKLC2TPR) and a TAMRA-labeled fluorescent peptide derived from the W-acidic motif of SKIP (TAMRA-SKIPWD).

-

Procedure: The TAMRA-SKIPWD peptide was incubated with the aiKLC2TPR protein in the presence of varying concentrations of this compound or a DMSO vehicle control.

-

Detection: The fluorescence polarization of the TAMRA-SKIPWD peptide was measured. An increase in polarization indicates binding to the larger KLC2 protein. Inhibition of this interaction by this compound results in a decrease in polarization.

-

Analysis: Data were plotted as a function of this compound concentration to determine the inhibitory effect.

-

Caption: Workflow showing in vitro binding and in-cell imaging experiments to probe this compound's function.

-

Objective: To determine if this compound induces a conformational change in KLC within living cells, consistent with a "cargo-mimetic" action.

-

Methodology: A Förster Resonance Energy Transfer (FRET)-based biosensor expressed in cells was used.

-

Biosensor: A construct consisting of KLC tagged with a FRET donor (e.g., GFP) and a FRET acceptor (e.g., mCherry) was used. In the auto-inhibited (closed) conformation, the donor and acceptor are in close proximity, resulting in a high FRET signal.

-

Procedure: Cells expressing the KLC FRET biosensor were treated with 50 µM this compound. As a positive control, cells were co-expressed with an activating cargo adaptor protein (CSTN1), which is known to induce an open conformation and reduce FRET.

-

Detection: FRET efficiency was measured using fluorescence microscopy.

-

Analysis: The FRET efficiency in this compound-treated cells was compared to that of control cells and cells expressing the activating cargo. A significant reduction in FRET indicates a shift to the open, active conformation.

-

-

Objective: To visualize the effect of this compound on the microtubule cytoskeleton in living cells and confirm the dependency on kinesin-1.

-

Methodology: Live-cell imaging of fluorescently-labeled microtubules.

-

Cell Lines: HeLa cells, as well as Kif5B (kinesin-1 heavy chain) knockout cells, were used. Cells were engineered to express a fluorescent tubulin protein (e.g., GFP-tubulin).

-

Procedure: Cells were treated with this compound (typically 25-50 µM) or a DMSO vehicle control.

-

Detection: The microtubule network was visualized over time using confocal or fluorescence microscopy.

-

Analysis: The morphology of the microtubule network was assessed. The percentage of cells exhibiting the characteristic looped and bundled phenotype was quantified. The lack of this phenotype in Kif5B knockout cells confirmed that the effect is dependent on kinesin-1.

-

References

Kinesore: A Small-Molecule Modulator of Kinesin-1 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinesin-1 is a crucial motor protein responsible for anterograde transport of various cellular cargoes along microtubules. Its activity is tightly regulated, in part, by an autoinhibitory mechanism that is relieved upon cargo binding. This document provides a detailed technical overview of Kinesore, a cell-permeable small molecule that modulates the function of kinesin-1. This compound acts as a "cargo-mimetic," promoting the active conformation of kinesin-1, which leads to significant remodeling of the microtubule network. This guide summarizes the quantitative data available for this compound, provides detailed protocols for key experiments, and visualizes its mechanism of action and experimental workflows.

Introduction

Kinesin-1, a heterotetrameric protein complex composed of two kinesin heavy chains (KHC) and two kinesin light chains (KLC), plays a fundamental role in intracellular transport and microtubule dynamics.[1][2] In its inactive state, kinesin-1 adopts a folded, autoinhibited conformation.[2] The interaction of cargo with the cargo-binding domain of kinesin-1, specifically the tetratricopeptide repeat (TPR) domain of the KLCs, is thought to trigger a conformational change that relieves this autoinhibition, allowing the motor domains to processively move along microtubules.

This compound (3,5-Dibromo-N'-((2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl)methylene)-4-hydroxybenzohydrazide) was identified as a small molecule that modulates kinesin-1 activity.[2] Interestingly, while it inhibits the interaction between the kinesin light chain 2 (KLC2) and a cargo adaptor protein, SifA and kinesin-interacting protein (SKIP), it does not inhibit kinesin-1's overall function. Instead, it promotes the motor's role in organizing the microtubule network, inducing extensive microtubule-rich projections. This suggests that this compound acts as a cargo-mimetic, activating kinesin-1's microtubule remodeling functions.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Description | Value | Reference |

| Inhibition of Protein-Protein Interaction | |||

| IC50 (GST-SKIP : HA-KLC2) | Concentration of this compound that causes a 50% reduction in the binding of purified recombinant GST-SKIP to full-length HA-KLC2 in a pull-down assay. | 12.5 µM | |

| Cellular Activity | |||

| Effective Concentration | Concentration at which the microtubule remodeling phenotype becomes apparent in HeLa cells after 1 hour of treatment. | 25 µM | |

| Highly Penetrant Phenotype | Concentration at which 95 ± 2.4% of HeLa cells exhibit a reorganized, nonradial microtubule network after 1 hour of treatment. | 50 µM |

Mechanism of Action

This compound's mechanism of action is centered on its ability to mimic the binding of cargo to the KLCs of kinesin-1. This induces a conformational change that alleviates the autoinhibited state of the motor protein.

Caption: Mechanism of this compound-mediated activation of kinesin-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

GST Pull-Down Assay for SKIP-KLC2 Interaction

This protocol is adapted from standard GST pull-down procedures to assess the inhibitory effect of this compound on the interaction between GST-tagged SKIP and HA-tagged KLC2.

Materials:

-

Glutathione-agarose beads

-

Purified GST-tagged SKIP (bait protein)

-

Cell lysate containing HA-tagged KLC2 (prey protein)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors)

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

-

SDS-PAGE gels and buffers

-

Anti-HA antibody for Western blotting

Procedure:

-

Immobilization of Bait Protein:

-

Incubate purified GST-SKIP with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold wash buffer to remove unbound protein.

-

-

Binding Reaction:

-

To separate tubes of the GST-SKIP-bound beads, add cell lysate containing HA-KLC2.

-

Add this compound to the desired final concentrations (e.g., 0, 6.25, 12.5, 25, 50 µM). Ensure the final DMSO concentration is constant across all samples, including a vehicle-only control.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.

-

Collect the eluate by centrifugation.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-HA antibody to detect the presence of HA-KLC2.

-

Quantify the band intensities to determine the concentration-dependent inhibition by this compound.

-

Immunofluorescence of Microtubule Network in HeLa Cells

This protocol describes how to visualize the effect of this compound on the microtubule network in cultured HeLa cells.

Materials:

-

HeLa cells cultured on glass coverslips

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

Procedure:

-

Cell Treatment:

-

Treat HeLa cells with the desired concentration of this compound (e.g., 25 µM or 50 µM) or DMSO (vehicle control) in complete medium for 1 hour at 37°C.

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with either cold methanol for 10 minutes at -20°C or paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization (for paraformaldehyde fixation):

-

Wash the cells twice with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash the cells twice with PBS.

-

Block with 1% BSA in PBS for 30-60 minutes.

-

Incubate with anti-β-tubulin primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope to observe the microtubule architecture.

-

Kinesin-1 ATPase Assay

This is a generic protocol for a coupled enzymatic assay to measure the microtubule-stimulated ATPase activity of kinesin-1 and to test the effect of this compound.

Materials:

-

Purified kinesin-1 motor domain

-

Taxol-stabilized microtubules

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

-

-

Initiation of Reaction:

-

Add microtubules and the kinesin-1 motor domain to the reaction mixture.

-

Add this compound at various concentrations or DMSO as a control.

-

Initiate the reaction by adding ATP.

-

-

Measurement:

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ADP production by kinesin-1.

-

-

Data Analysis:

-

Calculate the ATPase rate from the linear phase of the absorbance change, using the molar extinction coefficient of NADH.

-

Plot the ATPase rate as a function of this compound concentration to determine its effect.

-

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a kinesin-1 modulator like this compound.

Caption: A generalized experimental workflow for identifying and characterizing this compound.

Conclusion and Future Directions

This compound represents a valuable chemical tool for studying the complex regulation of kinesin-1 and its role in microtubule organization. Its unique mode of action as a cargo-mimetic provides a novel approach to modulating the activity of this essential motor protein. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating kinesin-1 function and for those in the early stages of drug discovery targeting cytoskeletal dynamics.

Future research should aim to further quantify the effects of this compound on kinesin-1's enzymatic and motile properties. Specifically, detailed kinetic analysis of its impact on the ATPase cycle and precise measurements of its effect on motor velocity in microtubule gliding assays would provide a more complete understanding of its modulatory activity. Additionally, exploring the potential off-target effects and the broader cellular consequences of sustained kinesin-1 activation by this compound will be crucial for its application in more complex biological systems.

References

Kinesore: A Technical Guide to its Discovery, Chemical Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinesore is a novel small molecule modulator of kinesin-1, a crucial motor protein responsible for intracellular transport and microtubule organization. Discovered through a chemical biology-driven approach, this compound presents a paradoxical yet insightful mechanism of action. While it inhibits the interaction between the kinesin-1 light chain 2 (KLC2) and the cargo adaptor protein SKIP in vitro, it paradoxically activates kinesin-1's function in controlling microtubule dynamics within cells. This technical guide provides an in-depth overview of the discovery, chemical properties, and biological activity of this compound, complete with detailed experimental protocols and a summary of key quantitative data. Its unique mode of action offers a promising new avenue for the modulation of microtubule dynamics and a valuable tool for studying the intricate regulation of kinesin-1.

Discovery and Chemical Profile

This compound was identified from a screen of small molecules designed to disrupt the interaction between the tetratricopeptide repeat (TPR) domain of KLC2 and a W-acidic motif peptide from the lysosomal cargo-adaptor SKIP.[1] This discovery was the result of a targeted chemical biology strategy aimed at identifying compounds that could activate kinesin-1 by mimicking the effect of cargo binding.[1][2]

Chemical Structure and Properties

This compound, with the chemical name 3,5-Dibromo-N'-((2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl)methylene)-4-hydroxybenzohydrazide, possesses the following properties:[3]

| Property | Value |

| Molecular Formula | C₂₀H₁₆Br₂N₄O₄ |

| Molecular Weight | 536.17 g/mol |

| CAS Number | 363571-83-9 |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

This compound acts as a modulator of kinesin-1, a motor protein complex composed of two heavy chains (KHC) and two light chains (KLC). In its inactive state, kinesin-1 is autoinhibited. This compound functions by engaging the cargo-binding domain of KLC in a "cargo-mimetic" fashion. This action is thought to induce a conformational change in the KLC, which in turn relieves the autoinhibition of the KHC motor domains. This activation of kinesin-1's motor function leads to the remodeling of the microtubule network, promoting microtubule bundling and sliding.

Signaling Pathway of Kinesin-1 Activation by this compound

The following diagram illustrates the proposed mechanism of this compound-mediated activation of kinesin-1.

Caption: Proposed signaling pathway of Kinesin-1 activation by this compound.

In Vitro and Cellular Effects

In vitro, this compound inhibits the interaction between the KLC2-TPR domain and the W-acidic motif of the cargo adaptor SKIP. However, in a cellular context, this inhibitory action at the cargo-binding site leads to the activation of kinesin-1's role in microtubule organization. Treatment of cells with this compound induces a dramatic reorganization of the microtubule network, characterized by the formation of loops and bundles and the accumulation of lysosomes in a juxtanuclear position. This effect is dependent on the presence of kinesin-1, as it is suppressed in Kif5B knockout cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Inhibition of KLC2-SKIP Interaction

| This compound Concentration | Effect on GST-SKIP and HA-KLC2 Binding | Reference |

| 12.5 µM | 50% reduction in binding | |

| 25 µM | Complete elimination of detectable binding |

Table 2: Cellular Activity of this compound

| Parameter | This compound Concentration | Observation | Reference |

| Microtubule Remodeling | 12.5 µM | Relatively little effect | |

| 25 µM | Phenotype becomes apparent | ||

| 50 µM | Highly penetrant phenotype (95 ± 2.4% of cells) | ||

| FRET Efficiency Reduction (KLC conformation biosensor) | 50 µM | 4.04 ± 0.49% reduction |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

GST Pull-Down Assay for KLC2-SKIP Interaction

This protocol is used to assess the inhibitory effect of this compound on the interaction between GST-tagged SKIP and HA-tagged KLC2.

Caption: Workflow for the GST pull-down assay.

Methodology:

-

Protein Purification: Purify recombinant GST-SKIP (amino acids 1-310) from bacteria.

-

Cell Lysate Preparation: Prepare extracts from mammalian cells expressing full-length HA-tagged KLC2.

-

Incubation: Incubate the purified GST-SKIP with the HA-KLC2 containing cell extracts in the presence of varying concentrations of this compound or a DMSO vehicle control.

-

Pull-Down: Add glutathione-sepharose beads to the mixture to capture the GST-SKIP and any interacting proteins.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect the amount of co-precipitated HA-KLC2.

Fluorescence Polarization (FP) Assay

This assay quantitatively measures the disruption of the KLC2-SKIP interaction by this compound in real-time.

Methodology:

-

Reagents: Use purified autoinhibited KLC2 TPR domain (aiKLC2TPR) and a TAMRA-labeled SKIP W-acidic motif peptide (TAMRA-SKIPWD).

-

Reaction Setup: In a microplate, combine aiKLC2TPR and TAMRA-SKIPWD to form a complex.

-

Titration: Add increasing concentrations of this compound to the wells containing the pre-formed complex.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates the displacement of the TAMRA-SKIPWD peptide from the aiKLC2TPR domain.

Cellular Immunofluorescence for Microtubule Network Analysis

This protocol is used to visualize the effect of this compound on the microtubule network in cultured cells.

Methodology:

-

Cell Culture: Plate HeLa cells on coverslips and allow them to adhere.

-

Treatment: Treat the cells with 50 µM this compound or a DMSO vehicle control for 1 hour.

-

Fixation: Fix the cells with an appropriate fixative (e.g., ice-cold methanol or paraformaldehyde).

-

Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody. Co-staining for other markers like LAMP1 (for lysosomes) can also be performed.

-

Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

Conclusion and Future Directions

This compound represents a significant breakthrough in the study of kinesin motor proteins. Its unique ability to activate kinesin-1's function in microtubule dynamics, despite inhibiting a key cargo interaction in vitro, has provided valuable insights into the allosteric regulation of this essential molecular motor. For researchers and drug development professionals, this compound serves as a powerful chemical tool to dissect the complex interplay between cargo transport and cytoskeletal organization. Future research may focus on optimizing the potency and specificity of this compound-like molecules, potentially leading to novel therapeutic strategies for diseases where kinesin-1 function is dysregulated. The detailed protocols and data presented in this guide offer a solid foundation for further investigation into the fascinating biology of this compound and its target, kinesin-1.

References

Kinesore's Impact on Microtubule Dynamics and Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinesore is a novel small-molecule modulator that uniquely targets the kinesin-1 motor protein, offering a distinct mechanism for manipulating the microtubule cytoskeleton. Unlike conventional microtubule-targeting agents that interact directly with tubulin, this compound functions by allosterically activating kinesin-1. This activation triggers a profound, large-scale remodeling of the microtubule network, characterized by the formation of loops and bundles, and significantly influences microtubule dynamics. This document provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on microtubule dynamics and organization, detailed protocols for key experimental analyses, and visual representations of the underlying molecular pathways. The data presented herein are crucial for researchers exploring cytoskeletal regulation, scientists investigating motor protein function, and professionals in drug development seeking novel therapeutic targets.

Core Mechanism of this compound Action

This compound is a cell-permeable small molecule that does not bind directly to tubulin or microtubules. Instead, its primary target is the conventional kinesin motor, kinesin-1, a heterotetramer composed of two kinesin heavy chains (KHC) and two kinesin light chains (KLC). In its basal state, kinesin-1 exists in a folded, autoinhibited conformation.[1][2]

This compound's mechanism involves binding to the cargo-binding domain of the KLCs. While it has been shown to inhibit the interaction between kinesin-1 and specific cargo adaptors like SKIP in vitro, its effect within the cell is to mimic cargo binding.[1][3] This engagement induces a conformational change that releases the motor from its autoinhibited state.[1] The activated kinesin-1 is then free to engage with microtubules, promoting its functions in microtubule sliding and bundling, which leads to a dramatic reorganization of the cellular microtubule network. This activation is dependent on the presence of kinesin-1, as the microtubule remodeling phenotype is strongly suppressed in KIF5B (KHC) knockout cells.

References

Preliminary studies on Kinesore's impact on intracellular transport.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on Kinesore, a small molecule modulator of the kinesin-1 motor protein, and its effects on intracellular transport. This document details the mechanism of action of this compound, its impact on microtubule organization, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound is a cell-permeable small molecule that paradoxically acts as an inhibitor of the kinesin-1 light chain (KLC) interaction with cargo adaptors in vitro, yet functions as an activator of kinesin-1's role in microtubule dynamics within the cell.[1] In the absence of cargo, the kinesin-1 motor protein exists in an autoinhibited state.[2][3][4][5] this compound is believed to mimic the binding of cargo to the KLC's tetratricopeptide repeat (TPR) domain. This mimicry is thought to induce a conformational change in the KLC, which in turn relieves the autoinhibition of the kinesin heavy chain (KHC), leading to motor activation and subsequent remodeling of the microtubule network.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on this compound.

Table 1: In Vitro Inhibition of KLC2-SKIP Interaction

| Assay Type | Interacting Proteins | This compound Concentration | Observed Effect |

| GST Pull-down | GST-SKIP (1-310) and HA-KLC2 | 12.5 µM | 50% reduction in binding |

| 25 µM | Complete inhibition of binding | ||

| Fluorescence Polarization | TAMRA-SKIPWD and aiKLC2TPR | Concentration-dependent | Inhibition of interaction |

Table 2: Cellular Effects of this compound on HeLa Cells

| Parameter | This compound Concentration | Treatment Duration | Observation |

| Microtubule Remodeling | 12.5 µM | 1 hour | Little to no effect |

| 25 µM | 1 hour | Onset of microtubule reorganization | |

| 50 µM | 1 hour | 95% (± 2.4%) of cells show reorganized microtubule network | |

| Phenotype Reversibility | 50 µM | 1 hour treatment, 2 hour washout | Re-establishment of the radial microtubule array |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GST Pull-Down Assay to Measure KLC2-SKIP Interaction

This protocol is designed to assess the in vitro interaction between Kinesin Light Chain 2 (KLC2) and the cargo adaptor protein SKIP (SifA and Kinesin Interacting Protein) and the inhibitory effect of this compound.

Materials:

-

Purified recombinant GST-tagged SKIP (amino acids 1-310)

-

Mammalian cell lysate containing HA-tagged KLC2

-

Glutathione-sepharose beads

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

-

Wash Buffer (e.g., Lysis Buffer with 0.1% Triton X-100)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-HA antibody

Procedure:

-

Immobilization of Bait Protein:

-

Incubate a defined amount of purified GST-SKIP (1-310) with equilibrated glutathione-sepharose beads in Lysis Buffer for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with Wash Buffer to remove unbound protein.

-

-

Binding Reaction:

-

Prepare mammalian cell lysates expressing HA-KLC2.

-

Incubate the GST-SKIP-bound beads with the cell lysate.

-

In parallel, set up reactions with varying concentrations of this compound (e.g., 12.5 µM, 25 µM) or DMSO as a vehicle control. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.1%).

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively (e.g., 3-5 times) with Wash Buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes, or by using Elution Buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-HA antibody to detect the presence of HA-KLC2.

-

Quantify the band intensities to determine the extent of inhibition by this compound.

-

Fluorescence Polarization (FP) Assay for KLC2-SKIP Interaction

This assay measures the binding of a fluorescently labeled SKIP peptide to the KLC2 TPR domain in solution and the competitive inhibition by this compound.

Materials:

-

Purified autoinhibited KLC2 TPR domain (aiKLC2TPR)

-

TAMRA-labeled SKIP W-acidic motif peptide (TAMRA-SKIPWD)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup:

-

Prepare a solution of aiKLC2TPR and TAMRA-SKIPWD in Assay Buffer at concentrations determined by prior saturation binding experiments to achieve a stable polarization signal.

-

In a 384-well plate, add the aiKLC2TPR and TAMRA-SKIPWD mixture to each well.

-

-

This compound Titration:

-

Create a serial dilution of this compound in Assay Buffer.

-

Add the this compound dilutions to the wells, ensuring a final DMSO concentration that does not interfere with the assay. Include wells with DMSO alone as a control.

-

-

Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for TAMRA (e.g., excitation ~555 nm, emission ~585 nm).

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of this compound concentration.

-

Fit the data to a suitable binding model to determine the IC50 value of this compound for the KLC2-SKIP interaction.

-

Cellular Assay for Microtubule Remodeling

This protocol describes the treatment of HeLa cells with this compound to observe its effect on the microtubule network.

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Methanol (for fixation)

-

Phosphate-buffered saline (PBS)

-

Anti-β-tubulin antibody

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 12.5 µM, 25 µM, 50 µM) or DMSO (vehicle control) in complete culture medium for 1 hour at 37°C.

-

-

Immunofluorescence Staining:

-

After treatment, wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells with PBS and then block with a suitable blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

-

Incubate with anti-β-tubulin primary antibody diluted in blocking buffer for 1 hour.

-

Wash with PBS and then incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

-

-

Imaging and Analysis:

-

Wash the coverslips and mount them on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to assess the morphology of the microtubule network and quantify the percentage of cells exhibiting a remodeled phenotype at each this compound concentration.

-

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound action and a typical experimental workflow.

References

- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism for kinesin-1 direct membrane recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

Investigating the Cell Permeability of Kinesore for In Vitro Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize the known properties of Kinesore and its observed effects in cell-based assays.

Table 1: Physicochemical and Solubility Properties of this compound

| Property | Value |

| Molecular Weight | 536.17 g/mol |

| Formula | C₂₀H₁₆Br₂N₄O₄ |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| HeLa | 25-50 µM | 1 hour | Remodeling of the microtubule network | |

| Mast Cells (RBL-2H3, BMMCs) | 100 µM | 30 minutes | Inhibition of granule exocytosis |

Signaling Pathway of this compound Action

This compound's mechanism of action involves the allosteric activation of the kinesin-1 motor protein. In its inactive state, kinesin-1 is autoinhibited through an interaction between its motor domain (kinesin heavy chain, KHC) and its tail domain, as well as an interaction between the kinesin light chain (KLC) and the KHC. The binding of cargo to the KLC's tetratricopeptide repeat (TPR) domain induces a conformational change that relieves this autoinhibition, activating the motor. This compound mimics this cargo-binding event by interacting with the KLC, thereby inhibiting the KLC-SKIP interaction and promoting the active conformation of kinesin-1. This leads to enhanced microtubule binding and motor activity, resulting in the remodeling of the cellular microtubule network.

Experimental Protocols

While specific apparent permeability coefficient (Papp) values for this compound are not currently published, the following standard in vitro permeability assays can be employed to determine these values. Additionally, a protocol for a cell-based assay to investigate the functional consequences of this compound's cell entry is provided.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive transcellular permeability.

Workflow:

Methodology:

-

Prepare Solutions:

-

Donor Solution: Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM). A small percentage of DMSO may be used to aid solubility, but should be kept consistent across experiments.

-

Acceptor Solution: Use the same buffer as the donor solution.

-

Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to mimic a biological membrane.

-

-

Assay Procedure:

-

Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

-

Add the acceptor solution to the wells of a 96-well acceptor plate.

-

Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

-

Add the this compound donor solution to the wells of the donor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × -ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

-

Where:

-

V_A is the volume of the acceptor well.

-

Area is the surface area of the filter.

-

time is the incubation time.

-

[Drug]_acceptor is the concentration of this compound in the acceptor well.

-

[Drug]_equilibrium is the theoretical equilibrium concentration.

-

-

-

Caco-2 Cell Permeability Assay

This assay models the human intestinal barrier and can assess both passive and active transport.

Workflow:

Methodology:

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

For apical-to-basolateral (A-B) transport, add the this compound solution to the apical compartment and fresh transport buffer to the basolateral compartment.

-

For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral compartment and fresh transport buffer to the apical compartment.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours), taking samples from the receiver compartment at various time points.

-

-

Analysis:

-

Determine the concentration of this compound in the collected samples by LC-MS/MS.

-

Calculate the Papp values for both A-B and B-A directions.

-

Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests active efflux.

-

Cell-Based Microtubule Remodeling Assay

This assay assesses the functional consequence of this compound's entry into cells.

Workflow:

References

An In-depth Technical Guide on Kinesore's Function in the Remodeling of the Microtubule Network

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin-1 motor protein is a critical component of cellular machinery, responsible for both the transport of intracellular cargo and the dynamic organization of the microtubule cytoskeleton.[1][2][3] These dual functions are tightly regulated through an autoinhibitory mechanism that maintains the motor in a compact, inactive state in the absence of cargo.[1][2] This whitepaper details the function and mechanism of Kinesore , a novel, cell-permeable small molecule that modulates kinesin-1 activity. This compound paradoxically inhibits the binding of kinesin-1 to its cargo adaptors in vitro while potently activating its function in microtubule remodeling within cells. By acting as a "cargo-mimetic," this compound provides a powerful chemical tool to dissect the regulatory mechanisms linking cargo transport and microtubule dynamics. Furthermore, it establishes the kinesin-1 cargo-binding interface as a viable target for the development of new therapeutics aimed at modulating the cytoskeleton, with potential applications in oncology and neurology.

Introduction: The Dual Roles of Kinesin-1

Kinesin-1, a heterotetrameric motor protein, navigates the microtubule network to deliver a diverse array of cargoes—including organelles, vesicles, and protein complexes—to their subcellular destinations. Beyond this canonical transport role, kinesin-1 also directly influences the architecture of the microtubule network by mediating microtubule-microtubule sliding and bundling.

The balance between these two critical functions is controlled by a sophisticated autoinhibitory mechanism. In the absence of cargo, kinesin-1 adopts a folded, inactive conformation where the motor domains are inhibited by the tail region, and the kinesin light chains (KLCs) further lock the complex in this inhibited state. The binding of specific cargo adaptors to the tetratricopeptide repeat (TPR) domain of the KLCs triggers a conformational change that relieves this autoinhibition, activating the motor for both transport and microtubule organization.

This compound: A Small-Molecule Modulator of Kinesin-1

This compound (3,5-Dibromo-N'-((2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl)methylene)-4-hydroxybenzohydrazide) was identified through a chemical biology screen as a small molecule that disrupts the interaction between the KLC2 and its cargo adaptor, SifA- and kinesin-interacting protein (SKIP). While it acts as an inhibitor of this protein-protein interface in vitro, its effect in living cells is a potent activation of kinesin-1's microtubule remodeling function.

Mechanism of Action: A "Cargo-Mimetic" Effect

This compound's activity stems from its ability to mimic the binding of an activating cargo. It engages the cargo-binding TPR domain of the KLCs, inducing a critical conformational switch in the light chain that is normally triggered by cargo adaptors. This allosteric activation releases the autoinhibition of the kinesin heavy chain (KHC), unleashing the motor's activity. The activated kinesin-1 then moves along microtubules, and its C-terminal tail, now accessible, can engage with other microtubules, leading to extensive sliding, bundling, and reorganization of the entire network. This demonstrates that the cargo transport and microtubule dynamics functions of kinesin-1 are mechanistically coupled through a shared activation pathway.

Quantitative Data on this compound's Activity

The effects of this compound have been quantified through a series of in vitro and cell-based assays, providing a clear picture of its potency and cellular impact.

Table 1: In Vitro Inhibition of Kinesin-1 Cargo Adaptor Interaction

| Assay Type | Interacting Proteins | This compound Concentration | Result | Reference |

| GST Pull-Down | GST-SKIP (1-310) & HA-KLC2 | 12.5 µM | 50% reduction in binding | |

| 25 µM | Complete inhibition of binding | |||

| Fluorescence Polarization (FP) | TAMRA-SKIPWD & aiKLC2TPR | Concentration-dependent | Inhibition of interaction |

Table 2: Cellular Effects of this compound Treatment

| Assay Type | Cell Line | This compound Concentration | Duration | Key Finding | Reference |

| Immunofluorescence | HeLa | 12.5 µM | 1 hour | Little to no effect on microtubule network | |

| 25 µM | 1 hour | Onset of microtubule remodeling phenotype | |||

| 50 µM | 1 hour | 95% of cells show reorganized network (loops/bundles) | |||

| Reversibility Assay | HeLa | 50 µM | 1 hour, then 2-hour washout | Re-establishment of the normal radial microtubule array | |

| KLC FRET Biosensor | HeLa | 50 µM | 1 hour | FRET efficiency drops from 15.77% to 4.04% | |

| Tubulin Distribution | GFP-Tubulin HeLa | 50 µM | 100 minutes | Shift in tubulin from cytosolic dimers to high-density network |

Key Experimental Protocols

Reproducing and building upon the findings related to this compound requires robust experimental methodologies. The following sections detail the core protocols used to characterize its function.

GST Pull-Down Assay for KLC2-SKIP Interaction Inhibition

This assay assesses the ability of this compound to disrupt the physical interaction between KLC2 and its cargo adaptor SKIP.

-

Protein Expression: Express and purify GST-tagged SKIP (bait protein) from E. coli. Prepare cell lysates from mammalian cells (e.g., HEK293T) overexpressing HA-tagged KLC2 (prey protein).

-

Immobilization: Incubate purified GST-SKIP with glutathione-agarose beads to immobilize the bait protein.

-

Inhibition and Binding: Add the HA-KLC2 cell lysate to the beads in the presence of varying concentrations of this compound (e.g., 0-50 µM) or a vehicle control (DMSO). Incubate to allow for binding.

-

Washing: Wash the beads multiple times with an appropriate buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.

-

Elution and Analysis: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE and perform a Western blot using an anti-HA antibody to detect the amount of KLC2 that was pulled down.

-

Quantification: Use densitometry to quantify the HA-KLC2 band intensity in each condition relative to the control to determine the extent of inhibition.

Fluorescence Polarization (FP) Assay

FP assays provide a quantitative measure of binding inhibition in solution by monitoring changes in the rotational speed of a fluorescently labeled molecule.

-

Reagents: Synthesize a short peptide from the KLC2-binding region of SKIP and label it with a fluorescent dye (e.g., TAMRA). Purify the KLC2 TPR domain (aiKLC2TPR).

-

Assay Setup: In a microplate, combine a fixed concentration of the fluorescently labeled SKIP peptide with a concentration of aiKLC2TPR that yields a high polarization signal (indicating complex formation).

-

Titration: Add serial dilutions of this compound to the wells.

-

Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. As this compound displaces the labeled peptide, the peptide will tumble more rapidly, leading to a decrease in the polarization signal.

-

Data Analysis: Plot the change in millipolarization (mP) units against the this compound concentration to determine the IC50 value.

Immunofluorescence for Microtubule Network Remodeling

This protocol allows for the direct visualization of this compound's effects on the cytoskeleton in cultured cells.

-

Cell Culture: Seed HeLa cells on glass coverslips and allow them to adhere.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 50 µM) or with DMSO as a vehicle control for 1 hour.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a solution of 0.1-0.2% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., PBS containing 1% BSA) for 30-60 minutes.

-

Antibody Incubation: Incubate the cells with a primary antibody against β-tubulin. If co-staining for organelles, include an antibody against a marker like LAMP1 for lysosomes.

-

Secondary Antibody: After washing, incubate with fluorophore-conjugated secondary antibodies.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a confocal or super-resolution microscope.

References

- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

Foundational research on kinesin-1 activation by Kinesore.

An In-depth Technical Guide to the Foundational Research on Kinesin-1 Activation by Kinesore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin-1, a member of the kinesin superfamily of motor proteins, is essential for the ATP-dependent transport of a variety of cellular cargoes along microtubules.[1] Its activity is tightly regulated to prevent futile ATP hydrolysis and ensure precise cargo delivery. In its inactive state, kinesin-1 adopts a folded, auto-inhibited conformation.[1][2][3] The activation of kinesin-1 is a complex process, traditionally understood to be initiated by the binding of cargo adapter proteins to the kinesin light chains (KLCs). This guide delves into the foundational research on this compound, a small molecule activator of kinesin-1, which has provided significant insights into the motor's activation mechanism and has opened new avenues for the chemical manipulation of the cytoskeleton.[4]

This compound was identified through a high-throughput screen as a molecule that, paradoxically, inhibits the interaction between KLCs and cargo adaptors in vitro but potently activates kinesin-1's function in microtubule dynamics within living cells. This discovery has established a proof-of-concept that the cargo-binding interface of a motor protein can be targeted by small molecules to modulate its activity. This compound acts as a "cargo-mimetic," binding to the cargo-binding domain of KLC and inducing a conformational change that unleashes the motor's activity, leading to a dramatic remodeling of the microtubule network.

This technical guide provides a comprehensive overview of the core research on this compound, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound.

Table 1: In Vitro Inhibition of Kinesin-1 Cargo Adaptor Interaction by this compound

| Assay Type | Interacting Proteins | This compound Concentration | Observed Effect | Reference |

| GST Pull-down | GST-SKIP (1-310) and HA-KLC2 | 12.5 µM | 50% reduction in binding | |

| 25 µM | Complete inhibition of binding | |||

| Fluorescence Polarization | aiKLC2TPR and TAMRA-SKIPWD | 49.4 µM (Ki) | Competitive inhibition |

Table 2: Cellular Effects of this compound on Kinesin-1 and Microtubule Dynamics

| Assay Type | Cellular System | This compound Concentration | Observed Effect | Reference |

| KLC Conformation Biosensor (FRET) | HeLa cells | 50 µM | FRET efficiency reduced from 15.77% to 4.04% | |

| Microtubule Remodeling | HeLa cells | 25 µM | Apparent microtubule looping and bundling | |

| 12.5 µM | Relatively little effect |

Experimental Protocols

Detailed methodologies for the key experiments that were pivotal in the discovery and characterization of this compound are provided below.

High-Throughput Screening for Inhibitors of KLC-Cargo Interaction

The discovery of this compound was the result of a three-stage screening strategy designed to identify small molecule inhibitors of the interaction between the Kinesin Light Chain 2 Tetratricopeptide Repeat (KLC2TPR) domain and a peptide from the cargo adaptor protein SKIP.

a) Primary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibition of the protein-protein interaction separates the fluorophores, leading to a decrease in the FRET signal.

-

Protocol:

-

Reagents:

-

His-tagged, constitutively active (autoinhibition-incompetent; ai) KLC2TPR domain.

-

Biotinylated SKIP peptide containing the W-acidic motif (SKIPWD).

-

Europium-labeled anti-His antibody (donor).

-

Streptavidin-APC (acceptor).

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20.

-

-

Procedure:

-

The assay is performed in a 384-well plate format.

-

To each well, add aiKLC2TPR, biotinylated SKIPWD, Europium-labeled anti-His antibody, and Streptavidin-APC.

-

Add compounds from the chemical library (e.g., at a final concentration of 10 µM).

-

Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the FRET ratio to identify compounds that inhibit the interaction.

-

-

b) Secondary Screen: Fluorescence Polarization (FP) Assay

-

Principle: This technique measures the change in the tumbling rate of a fluorescently labeled molecule in solution. When a small fluorescent molecule (like a peptide) binds to a larger protein, its tumbling slows down, resulting in a higher polarization value. Inhibitors of this interaction will cause the fluorescent peptide to be displaced, increasing its tumbling rate and decreasing the polarization signal.

-

Protocol:

-

Reagents:

-

aiKLC2TPR domain.

-

TAMRA-labeled SKIPWD peptide.

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT.

-

-

Procedure:

-

In a black, low-volume 384-well plate, add a pre-incubated complex of aiKLC2TPR and TAMRA-SKIPWD.

-

Add hit compounds from the primary screen at various concentrations.

-

Incubate at room temperature for 30 minutes.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for TAMRA.

-

Calculate the change in millipolarization (mP) units to confirm inhibitory activity and determine IC50 values.

-

-

c) Tertiary Confirmation: GST Pull-Down Assay

-

Principle: An in vitro method to confirm protein-protein interactions. A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST) and immobilized on glutathione-coated beads. These beads are then incubated with a cell lysate or a purified "prey" protein. If the prey binds to the bait, it will be "pulled down" with the beads.

-

Protocol:

-

Reagents:

-

Purified GST-fused SKIP (1-310) protein.

-

Cell lysate from cells expressing HA-tagged KLC2.

-

Glutathione-Sepharose beads.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).

-

Elution Buffer: SDS-PAGE sample buffer.

-

-

Procedure:

-

Incubate purified GST-SKIP with Glutathione-Sepharose beads to immobilize the bait protein.

-

Wash the beads to remove unbound protein.

-

Incubate the beads with the HA-KLC2 containing cell lysate in the presence of this compound or DMSO (control) for 2-4 hours at 4°C.

-

Wash the beads extensively with Wash Buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect the pulled-down HA-KLC2.

-

-

Live-Cell Imaging of Microtubule Remodeling

-

Principle: To visualize the effect of this compound on the microtubule cytoskeleton in living cells, fluorescence microscopy is used on cells expressing a fluorescently tagged tubulin subunit.

-

Protocol:

-

Cell Culture and Transfection:

-

Culture HeLa cells on glass-bottom dishes suitable for high-resolution imaging.

-

Transfect the cells with a plasmid encoding GFP-α-tubulin using a suitable transfection reagent. Allow 24-48 hours for protein expression.

-

-

Drug Treatment and Imaging:

-

Before imaging, replace the culture medium with imaging medium (e.g., CO2-independent medium) containing the desired concentration of this compound (e.g., 25-50 µM) or DMSO as a control.

-

Incubate the cells for at least 1 hour.

-

Mount the dish on a temperature- and CO2-controlled confocal or spinning-disk microscope.

-

Acquire time-lapse images of the GFP-tubulin signal to observe the dynamic changes in the microtubule network architecture.

-

-

Visualizations of Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and processes related to this compound's action on kinesin-1.

References

- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. pnas.org [pnas.org]

- 4. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

Kinesore: A Technical Guide to its Early Exploration in Neurobiology and Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesore is a novel small molecule modulator of the kinesin-1 motor protein, a critical component of intracellular transport and microtubule organization. Discovered through a chemical biology screen, this compound presents a unique mechanism of action. While it inhibits the interaction between the kinesin-1 light chain (KLC) and its cargo adaptors in vitro, it paradoxically activates kinesin-1's function in controlling microtubule dynamics within the cellular environment.[1][2][3] This activation leads to a profound and reversible reorganization of the microtubule network into characteristic loops and bundles.[1] This phenomenon has been observed across a panel of mammalian cell lines, including various cancer cell lines, highlighting its potential as a tool for research and a starting point for therapeutic development.[1] Although direct early experimental applications in neurobiology are not extensively documented, the fundamental role of kinesin-1 in axonal transport suggests significant potential for this compound in this field. This guide provides an in-depth overview of the core science of this compound, its mechanism of action, early findings in the context of cancer cell biology, and its prospective utility in neurobiological research. It includes detailed experimental protocols, quantitative data from foundational studies, and visualizations of key pathways and workflows.

Introduction to this compound

This compound, chemically identified as 3,5-dibromo-N'-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-4-hydroxybenzohydrazide, is a cell-permeable small molecule that modulates the function of the kinesin-1 motor protein. Kinesin-1 is a heterotetrameric protein complex responsible for the anterograde transport of a wide array of cellular cargoes along microtubules, a process essential for cell polarity, signaling, and survival. Kinesin-1 is also implicated in the regulation of microtubule dynamics, including bundling and sliding.

In its inactive state, kinesin-1 adopts an autoinhibited conformation. The binding of cargo to the kinesin light chains (KLCs) is thought to relieve this autoinhibition, activating the motor domain of the kinesin heavy chains (KHCs) for processive movement along microtubules. This compound was identified in a screen for molecules that disrupt the interaction between KLC2 and the cargo adaptor protein SKIP (SifA and Kinesin Interacting Protein).

Mechanism of Action

The dual nature of this compound's activity is a key area of interest. In vitro, it acts as an inhibitor of the KLC2-SKIP interaction. However, within the cellular context, this compound appears to mimic the effect of cargo binding, inducing a conformational change in the KLCs. This "cargo-mimetic" action is hypothesized to release the autoinhibition of kinesin-1, leading to its activation.

This activation of kinesin-1 by this compound results in a dramatic reorganization of the cellular microtubule network. Instead of the typical radial array, microtubules form prominent loops and bundles. This effect is dependent on the presence of the kinesin-1 heavy chain isoform Kif5B and is not a result of direct interaction with tubulin or alteration of microtubule polymerization kinetics.

Early Exploration in Cancer Research

The initial characterization of this compound demonstrated its dramatic effects on the microtubule cytoskeleton in a variety of cell lines, including the HeLa cervical cancer cell line. The microtubule network is a critical target for many successful anticancer drugs, as it is essential for mitosis, cell migration, and intracellular transport – processes that are often dysregulated in cancer.

While early publications on this compound do not detail extensive studies on its specific effects on cancer cell proliferation, migration, or apoptosis, the profound reorganization of microtubules strongly suggests that these processes would be impacted. The observed phenotype of microtubule looping and bundling would likely disrupt the formation of a functional mitotic spindle, potentially leading to mitotic arrest and cell death. Furthermore, the altered microtubule architecture could interfere with directed cell migration and invasion, key steps in metastasis.

The this compound-induced phenotype becomes apparent at a concentration of 25 μM and is highly penetrant at 50 μM in HeLa cells. The effect is also reversible, with the radial microtubule array being re-established after a 2-hour washout period. This reversibility suggests that the compound's effects are not due to acute toxicity.

Potential Applications in Neurobiology

Kinesin-1 is a crucial motor protein in neurons, responsible for the anterograde transport of essential cargoes such as synaptic vesicle precursors, mitochondria, and mRNAs along the axon. Deficits in axonal transport are implicated in the pathogenesis of numerous neurodegenerative diseases.

Although early direct experimental studies of this compound in neurons are not prominent in the literature, its ability to modulate kinesin-1 activity presents a compelling rationale for its investigation in neurobiological contexts. A tool to activate kinesin-1 could potentially be used to study the mechanisms of axonal transport and to explore strategies to overcome transport defects in disease models. The manipulation of microtubule dynamics by this compound could also provide insights into processes of neuronal development and regeneration, where the cytoskeleton plays a pivotal role.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target | Effect | Concentration | Reference |

| GST pull-down | GST-SKIP & HA-KLC2 interaction | 50% reduction in binding | 12.5 μM | |

| GST pull-down | GST-SKIP & HA-KLC2 interaction | Elimination of detectable binding | 25 μM | |

| Fluorescence Polarization | TAMRA-SKIPWD & aiKLC2TPR interaction | Concentration-dependent inhibition | IC50 ~50 µM |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration for Onset | Highly Penetrant Concentration | Reference |

| HeLa | Microtubule network remodeling | 25 μM | 50 μM | |

| Various mammalian normal and cancer cell lines | Microtubule network remodeling | Not specified | 50 μM |

Table 3: this compound's Effect on KLC Conformation (FRET Biosensor Assay in HeLa Cells)

| Condition | FRET Efficiency (%) | Reference |

| Control (no exogenous cargo) | 15.77 ± 0.76 | |

| Co-expression with CSTN1 (cargo adaptor) | 5.82 ± 1.02 | |

| 50 μM this compound treatment | 4.04 ± 0.49 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early exploration of this compound.

6.1 Cell Culture and this compound Treatment

-

Cell Lines: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Preparation: A 50 mM stock solution of this compound was prepared in 100% DMSO and stored at -20°C.

-

Treatment Protocol: For experiments, the this compound stock solution was diluted to the desired final concentration in pre-warmed Ringer's buffer (155 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 2 mM NaH2PO4, 10 mM glucose, 10 mM HEPES, pH 7.4). The final DMSO concentration was kept at or below 0.1%. Vehicle control experiments were performed using 0.1% DMSO in Ringer's buffer. Cells were typically treated for 1 hour before analysis.

6.2 Immunofluorescence and Microscopy

-

Fixation and Permeabilization: Cells grown on coverslips were fixed with -20°C methanol for 10 minutes or with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.

-

Immunostaining:

-

Cells were blocked with 3% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary antibodies (e.g., anti-β-tubulin, anti-LAMP1) were diluted in 3% BSA in PBS and incubated with the cells for 1 hour at room temperature.

-

After washing three times with PBS, cells were incubated with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Coverslips were mounted on glass slides using a suitable mounting medium containing a DAPI stain for nuclear visualization.

-

-

Microscopy: Images were acquired using a confocal laser scanning microscope (e.g., Zeiss 880 Airyscan) with appropriate laser lines and emission filters.

6.3 GST Pull-Down Assay

-

Protein Expression and Purification: GST-tagged SKIP and HA-tagged KLC2 were expressed in and purified from a suitable expression system (e.g., E. coli).

-

Binding Reaction: Purified GST-SKIP was incubated with glutathione-Sepharose beads. Subsequently, purified HA-KLC2 was added to the beads in the presence of varying concentrations of this compound or vehicle control (DMSO).

-

Washing and Elution: The beads were washed to remove unbound proteins. Bound proteins were then eluted from the beads.

-

Analysis: The eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting using anti-HA and anti-GST antibodies to detect KLC2 and SKIP, respectively.

Conclusion and Future Directions

This compound represents a significant discovery in the field of chemical biology, providing a unique tool to probe the complex functions of the kinesin-1 motor protein. Its ability to activate kinesin-1 in cells and induce a dramatic reorganization of the microtubule network opens up numerous avenues for research. While its early exploration has been primarily focused on elucidating its core mechanism, the implications for cancer research and neurobiology are substantial. Future studies should aim to dissect the precise downstream consequences of this compound-induced microtubule remodeling on cancer cell proliferation, invasion, and survival. In the realm of neurobiology, the application of this compound in neuronal models could provide valuable insights into the regulation of axonal transport and its role in neurodegenerative diseases. The development of more potent and specific second-generation this compound analogs, guided by a deeper structural understanding of its interaction with kinesin-1, will be a critical next step in translating this fascinating molecule from a research tool to a potential therapeutic lead.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Microtubule Dynamics Using Kinesore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of growth, shrinkage, and transitions between these states (catastrophes and rescues), is tightly regulated by a host of microtubule-associated proteins (MAPs) and motor proteins. Kinesin-1, a plus-end directed motor protein, plays a crucial role not only in cargo transport but also in modulating microtubule dynamics.

Kinesore is a cell-permeable small molecule that acts as an activator of kinesin-1.[1] It functions by targeting the cargo-binding domain of kinesin-1, which relieves its autoinhibited conformation and promotes its motor activity.[1] This activation leads to a significant, kinesin-1-dependent remodeling of the microtubule network, including the formation of microtubule loops and bundles.[1] These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to investigate its effects on microtubule dynamics.

Mechanism of Action of this compound

Kinesin-1, in its inactive state, exists in a folded, autoinhibited conformation where the tail domain interacts with the motor domain, preventing its interaction with microtubules. The binding of cargo to the tail domain alleviates this inhibition, activating the motor. This compound mimics this cargo-induced activation. By binding to the cargo-binding domain of the kinesin light chain (KLC), this compound induces a conformational change that releases the autoinhibition, allowing the kinesin-1 motor domains to actively engage with and translocate along microtubules.[1] This increased motor activity on microtubules is thought to drive the observed sliding and bundling of microtubules, leading to a global reorganization of the microtubule cytoskeleton.[1]

Caption: Mechanism of this compound-induced kinesin-1 activation and microtubule remodeling.

Experimental Protocols

This section provides a detailed protocol for live-cell imaging of microtubule dynamics in mammalian cells treated with this compound. The protocol is optimized for cells expressing a fluorescently tagged microtubule-associated protein that marks growing microtubule plus-ends, such as EB1-GFP, which allows for precise measurement of dynamic parameters.

Materials

-

Cell Lines: HeLa, U2OS, or other suitable mammalian cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection Reagent: Lipofectamine 3000 or other suitable transfection reagent.

-

Fluorescent Plasmids: pEGFP-EB1 or other plasmids encoding fluorescently tagged microtubule plus-end tracking proteins (+TIPs). Alternatively, cells stably expressing the fluorescent protein can be used.

-

Imaging Dishes: Glass-bottom dishes (35 mm).

-

This compound: Prepare a stock solution (e.g., 50 mM in DMSO) and store at -20°C.

-

Live-Cell Imaging Medium: CO2-independent medium (e.g., Leibovitz's L-15) supplemented with 10% FBS.

-

Live-Cell Imaging System: A high-resolution fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber, and a sensitive camera (e.g., sCMOS or EMCCD).

Experimental Workflow

Caption: Experimental workflow for analyzing this compound's effect on microtubule dynamics.

Procedure

-

Cell Seeding: 24 hours prior to transfection, seed HeLa or U2OS cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency at the time of imaging.

-

Transfection: Transfect the cells with the pEGFP-EB1 plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of EB1-GFP.

-

Microscope Setup: Turn on the live-cell imaging system and allow the environmental chamber to equilibrate to 37°C and 5% CO2.

-

Imaging Preparation:

-

Gently wash the cells twice with pre-warmed live-cell imaging medium.

-

Add 2 mL of fresh, pre-warmed live-cell imaging medium to the dish.

-

Place the dish on the microscope stage and allow it to equilibrate for at least 15 minutes.

-

-

Baseline Imaging (Pre-treatment):

-